N-(2-chlorophenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
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Overview
Description
N-(2-chlorophenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidoindole core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving a suitable indole derivative and a pyrimidine precursor.
Introduction of the 4-methoxybenzyl group: This step involves a nucleophilic substitution reaction where the 4-methoxybenzyl group is introduced to the pyrimidoindole core.
Attachment of the 2-chlorophenyl group: This is typically done through a coupling reaction, such as a Suzuki or Heck reaction, using a 2-chlorophenyl halide and the pyrimidoindole intermediate.
Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., chlorides, bromides) and bases (e.g., sodium hydroxide, potassium carbonate) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
N-(2-chlorophenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological pathways and interactions.
Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide involves its interaction with specific molecular targets within biological systems. These targets could include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-4-methylbenzylamine: This compound shares a similar phenyl group but differs in its overall structure and functional groups.
N-(4-fluorophenyl)-4-methylbenzylamine: Similar in structure but with a fluorine atom instead of a chlorine atom.
N-(3-chloro-p-tolyl)-4-methylbenzylamine: Another structurally related compound with a different substitution pattern on the phenyl ring.
Uniqueness
N-(2-chlorophenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is unique due to its pyrimidoindole core and the specific arrangement of functional groups
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O3/c1-34-18-12-10-17(11-13-18)14-30-16-28-24-19-6-2-5-9-22(19)31(25(24)26(30)33)15-23(32)29-21-8-4-3-7-20(21)27/h2-13,16H,14-15H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFQHXPLZWCASA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC(=O)NC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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